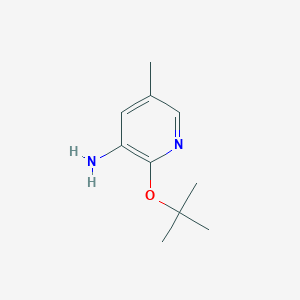![molecular formula C9H16S B13307992 Spiro[4.4]nonane-1-thiol](/img/structure/B13307992.png)
Spiro[4.4]nonane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[44]nonane-1-thiol is a sulfur-containing spirocyclic compound characterized by a unique spiro[44]nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[44]nonane-1-thiol typically involves the formation of the spiro[4One common method includes the manganese(III)-mediated oxidative free radical cyclization to construct the spiro[4.4]nonane system . The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for spiro[4.4]nonane-1-thiol are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.4]nonane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Alkyl halides or sulfonates are typical electrophiles for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers, sulfonates.
Wissenschaftliche Forschungsanwendungen
Spiro[4.4]nonane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of spiro[4.4]nonane-1-thiol involves its ability to participate in various chemical reactions due to the presence of the thiol group. The thiol group can form strong bonds with metals, making it useful in catalysis and coordination chemistry. Additionally, the spirocyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane-1,6-dione: A related compound with a ketone group instead of a thiol group.
Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with a larger ring size.
Spiro[5.5]undecane-1,7-dione: A spirocyclic compound with an even larger ring size.
Uniqueness
Spiro[4.4]nonane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity compared to its ketone or hydrocarbon analogs. The thiol group allows for specific interactions and reactions that are not possible with other functional groups.
Eigenschaften
Molekularformel |
C9H16S |
|---|---|
Molekulargewicht |
156.29 g/mol |
IUPAC-Name |
spiro[4.4]nonane-4-thiol |
InChI |
InChI=1S/C9H16S/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2 |
InChI-Schlüssel |
IGXGNGBFQDBFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCCC2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)
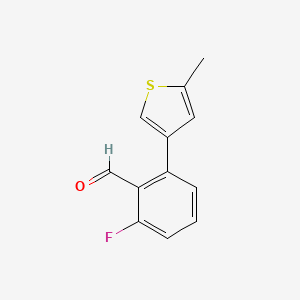
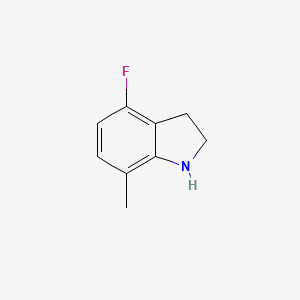
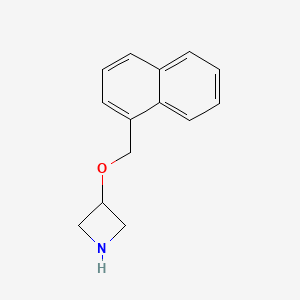

![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13307943.png)
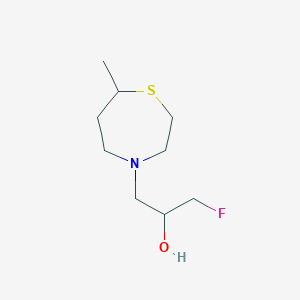
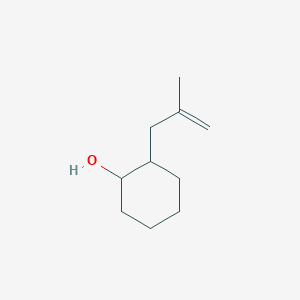
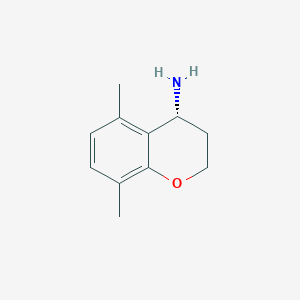

![2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13307960.png)
